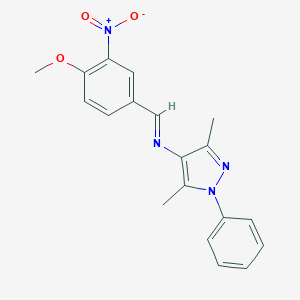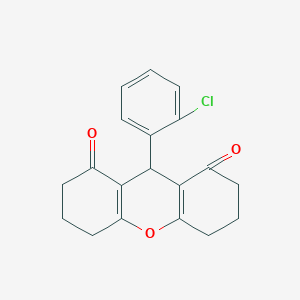
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their wide range of biological activities and medicinal applications
Méthodes De Préparation
The synthesis of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings through appropriate linkers and reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole or pyrazole rings are replaced by other groups.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Applications De Recherche Scientifique
1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and heterocyclic rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are involved in bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-METHYL-4-NITRO-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other benzothiazole derivatives and pyrazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-nitrobenzothiazole have similar structures but may have different biological activities.
Pyrazole Derivatives: Compounds like 1-methyl-3-nitropyrazole and 4-nitro-1H-pyrazole have similar pyrazole rings but may differ in their reactivity and applications
Propriétés
Formule moléculaire |
C12H8N6O5S |
|---|---|
Poids moléculaire |
348.3g/mol |
Nom IUPAC |
1-methyl-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H8N6O5S/c1-16-5-8(18(22)23)10(15-16)11(19)14-12-13-7-3-2-6(17(20)21)4-9(7)24-12/h2-5H,1H3,(H,13,14,19) |
Clé InChI |
NXKVXJQUPRNLCH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-N-[4-(propan-2-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B447162.png)


![4,6-dimethyl-3-[2-methyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B447168.png)
![N-(4-ethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447171.png)


![4-Ethoxy-3-methoxybenzaldehyde [4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447175.png)
![1-methyl-4-[3-(2-thienyl)acryloyl]-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B447177.png)

![5-[4-(isopentyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B447179.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B447184.png)
![N-[3-(acetylamino)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447185.png)
